4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related piperidinone compounds involves various chemical reactions. For instance, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime was synthesized through a reaction involving 1-(4-methylbenzyl)piperidin-4-one oxime and 2-chloro-5-chloromethylpyridine, highlighting the compound's synthesis flexibility and the involvement of oxime in its structure (Xue Si-jia, 2011).
Molecular Structure Analysis
Molecular and crystal structure analyses of piperidinone derivatives demonstrate the compounds' complexity. For example, the crystal structure of a related compound revealed a nonplanar molecule with the piperidine exhibiting a chair conformation, emphasizing the significance of conformational analysis in understanding the compound's structural properties (C. S. Karthik et al., 2021).
Chemical Reactions and Properties
Piperidinone derivatives engage in a variety of chemical reactions, highlighting their broad applicability and functional versatility. The synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and its use in oxidative reactions showcase the compound's oxidative capabilities and its role as a metal-free, nontoxic oxidant (M. Mercadante et al., 2013).
Physical Properties Analysis
The physical properties of piperidinone derivatives, such as thermal and optical properties, are crucial for their application in various fields. Studies on the thermal properties of certain piperidinone compounds reveal their stability in specific temperature ranges, contributing to the understanding of their physical behavior and stability (C. S. Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties of 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride, and related compounds are diverse, with applications ranging from catalytic reactions to antimicrobial activities. The synthesis and evaluation of piperidin-4-one oxime carbonates, for instance, showcase the compound's potential in antimicrobial applications, emphasizing the importance of understanding its chemical properties for practical applications (R. Sivakumar et al., 2013).
Scientific research applications
Photosystem II Interaction
4-Piperidinone derivatives TEMP and TEMPD, have been found to interact with Photosystem II in plant material. These compounds stabilize the reduced state of the Q(A) electron acceptor in thylakoids and destabilize the Q(B) acceptor, impacting electron transfer and oxygen evolution. This indicates that singlet oxygen determinations using piperidine derivatives should be interpreted carefully (Hakala-Yatkin & Tyystjärvi, 2011).
Interaction with Antioxidants
Hindered piperidine compounds, including derivatives of 4-Piperidinone, have been studied for their interactions with phenolic antioxidants during the thermal processing of polypropylene. These compounds catalytically oxidize phenolic antioxidants to quinone forms, impacting the light stability of the material (Allen, 1980).
Synthesis and Bioactivity
A novel compound synthesized from 1-(4-Methylbenzyl)piperidin-4-one oxime and 2-chloro-5-chloromethylpyridine showed broad inhibitory activities toward fungi (Xue Si-jia, 2011).
Pharmacological Activity
Research on paramagnetic models of psychotropic compounds including derivatives of 4-Piperidinone revealed insights into their pharmacological actions and distribution in vivo. These compounds showed potential in studying incorrect behavior in mice and sedative actions (Zhdanov et al., 1979).
Chemical Synthesis and Applications
Various studies have been conducted on the synthesis of compounds containing stable free radicals derived from 4-Piperidinone. These compounds have potential applications as plastic additives (Lee & Kim, 1973).
Oxidation of Primary Alcohols
2,2,6,6-Tetramethyl-1-piperidinyloxy, a derivative, catalyzes the oxidation of primary alcohols to aldehydes efficiently, showing high chemoselectivity and potential for various chemical applications (Einhorn et al., 1996).
Structural Analysis in Chemistry
Studies on the structure and packing of aminoxyl and piperidinyl acrylamide monomers have provided insights into the formation of redox-active polymers and their potential applications in chemistry (Goswami et al., 2015).
properties
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-ylidene)hydroxylamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-8(2)5-7(10-12)6-9(3,4)11-8;/h11-12H,5-6H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDFGKBTEGXYED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO)CC(N1)(C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0069884 | |
Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0069884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride | |
CAS RN |
63467-53-8 | |
Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63467-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063467538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0069884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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